Methyl 3-bromopropionate

Catalog No.
S1533150
CAS No.
3395-91-3
M.F
C4H7BrO2
M. Wt
167 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromopropionate

CAS Number

3395-91-3

Product Name

Methyl 3-bromopropionate

IUPAC Name

methyl 3-bromopropanoate

Molecular Formula

C4H7BrO2

Molecular Weight

167 g/mol

InChI

InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3

InChI Key

KQEVIFKPZOGBMZ-UHFFFAOYSA-N

SMILES

COC(=O)CCBr

Canonical SMILES

COC(=O)CCBr
Methyl 3-bromopropionate, also known as MPBr, is a colorless to yellowish liquid with a pungent odor. It is classified as a halogenated carboxylic acid ester and belongs to the family of aliphatic esters. Methyl 3-bromopropionate is a widely used reagent in organic synthesis, with applications in the fields of production of pharmaceuticals, agrochemicals and polymers.
Methyl 3-bromopropionate has a molecular formula of C4H7BrO2, with a molecular weight of 167.00 g/mol. The boiling point of MPBr is approximately 158°C, and the melting point is -55°C. The density of MPBr is 1.541 g/cm3. MPBr is soluble in water, ethanol, and ether.
Methyl 3-bromopropionate can be synthesized by the bromination of propionic acid. In this reaction, bromine is converted into hydrogen bromide (HBr), which reacts with propionic acid to form methyl 3-bromopropionate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid.
The synthesized MPBr can be characterized by several methods, including proton nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). These techniques provide information about the purity, structure and properties of MPBr.
Several analytical methods have been developed for the detection and quantification of MPBr. Gas chromatography (GC) is a widely used method for the detection of MPBr in various matrices. High-performance liquid chromatography (HPLC) and ultraviolet-visible spectroscopy (UV-Vis) are other methods used for the analysis of MPBr.
MPBr has antimicrobial activity against several species of bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Escherichia coli. MPBr has also been shown to have antifungal activity against Candida albicans. These properties have led to the investigation of MPBr as a potential therapeutic agent.
Studies have shown that MPBr can cause irritations to the eyes, skin, and respiratory system when it comes into contact with these organs. MPBr has a low toxicity profile and is considered relatively safe for use in scientific experiments.
The use of MPBr as a reagent in organic synthesis has been widely studied. MPBr has been used in the preparation of pharmaceuticals, agrochemicals, and polymers. It has also been used as a coupling agent in peptide synthesis.
The current research on MPBr focuses on the development of efficient and environmentally friendly synthesis methods. Some of the current studies are also exploring the potential applications of MPBr in drug discovery and the preparation of novel materials.
MPBr has the potential to be used in the production of pharmaceuticals, agrochemicals and polymers. The unique chemical properties of MPBr make it a valuable reagent for the synthesis of various chemical compounds.
Despite its potential applications, MPBr has limitations in terms of its stability and reactivity. Future studies on MPBr should focus on the optimization of its synthesis and characterization methods. The use of MPBr should also be evaluated in terms of its environmental impact and safety.
1. Development of efficient and sustainable synthesis methods for MPBr
2. Investigation of the potential applications of MPBr in drug discovery and the preparation of novel materials
3. Evaluation of the environmental impact and safety of using MPBr in research and industry
4. Exploration of the use of MPBr in the synthesis of novel polymers and materials
5. Investigation of the potential of MPBr in the development of green chemistry methodologies
6. Development of new analytical methods for the detection and quantification of MPBr in various matrices
7. Exploration of the potential of MPBr as a coupling agent in peptide synthesis
8. Evaluation of the antimicrobial and antifungal activities of MPBr in different matrices
9. Application of MPBr in the production of bioactive compounds
10. Further study of the biological properties of MPBr and its potential use as a therapeutic agent.

XLogP3

0.8

UNII

Y803CH1P4W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3395-91-3

Wikipedia

Methyl 3-bromopropanoate

General Manufacturing Information

Propanoic acid, 3-bromo-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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